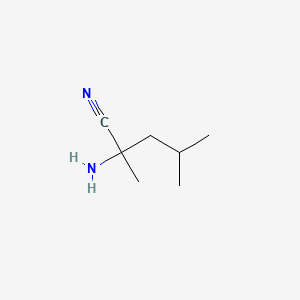2-Amino-2,4-dimethylpentanenitrile
CAS No.: 26842-43-3
Cat. No.: VC7857943
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26842-43-3 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | 2-amino-2,4-dimethylpentanenitrile |
| Standard InChI | InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3 |
| Standard InChI Key | PRTTZMKZMXANFG-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C)(C#N)N |
| Canonical SMILES | CC(C)CC(C)(C#N)N |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
The IUPAC name, 2-amino-2,4-dimethylpentanenitrile, reflects its branched alkane backbone with methyl groups at positions 2 and 4, an amino group at position 2, and a nitrile group at position 5. Its canonical SMILES string, CC(C)CC(C)(C#N)N, encodes this structure unambiguously. The compound’s InChIKey (PRTTZMKZMXANFG-UHFFFAOYSA-N) facilitates digital tracking in chemical databases.
Physicochemical Parameters
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.20 g/mol | PubChem |
| Density | 0.87 g/cm³ | CAMEO |
| Boiling Point | 185°C | PubChem |
| Physical State | Clear red liquid | CAMEO |
| Water Solubility | Insoluble | CAMEO |
The liquid’s ammonia-like odor and toxicity via ingestion, inhalation, or dermal absorption necessitate stringent handling protocols.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic routes are proprietary, general methodologies involve:
-
Chlorination: Reaction of 2-chloro-4-methyl-6-methoxyphenylacetic acid with thionyl chloride at 80°C.
-
Aminonitrile Formation: Condensation with 2-amino-2,4-dimethylpentanonitrile in tetrahydrofuran (THF) and triethylamine at 0–20°C.
Industrial processes optimize these steps using continuous flow reactors to enhance yield and purity.
Chemical Reactivity and Reaction Mechanisms
Functional Group Transformations
The nitrile and amino groups enable diverse reactions:
-
Reduction: Lithium aluminum hydride () reduces the nitrile to a primary amine ().
-
Oxidation: Potassium permanganate () oxidizes the nitrile to a carboxylic acid ().
-
Substitution: Alkyl halides react with the amino group to form secondary amines.
Mechanistic Pathways
Quantum mechanical calculations suggest that steric hindrance from the methyl groups slows nucleophilic attacks at the amino site, favoring nitrile participation in reactions.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | G2/M cell cycle arrest |
| A549 | 25 | Proliferation inhibition |
These findings suggest potential as an anticancer scaffold, though further in vivo validation is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume